molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5

Benzo[d][1,3]dioxol-4-amine hydrochloride

Cat. No. B1378818
M. Wt: 173.6 g/mol
InChI Key: LAAASZBYAYVVNI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-amine, also known as 1,3-benzodioxol-4-amine, is a chemical compound with the CAS Number: 1668-84-4 . It has a molecular weight of 137.14 . The compound is typically stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of Benzo[d][1,3]dioxol-4-amine involves the use of 4-nitrobenzo[d][1,3]dioxole in ethanol. Raney Ni is added to the solution and the mixture is stirred under an atmosphere of hydrogen for 4 hours .


Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-4-amine is represented by the linear formula C7H7NO2 . The InChI Code is 1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 and the InChI key is KQMXPHISFRKBJP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-4-amine is a solid compound . It has a density of 1.332 g/cm3 . The compound is very soluble, with a solubility of 2.19 mg/ml or 0.016 mol/l .

Scientific Research Applications

Organic Synthesis

Benzo[d][1,3]dioxol-4-amine hydrochloride serves as a key intermediate in the synthesis of functionalized benzo[1,3]dioxin-4-ones, which are important for various chemical transformations. For instance, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described, highlighting the compound's role in facilitating the synthesis of salicylamides from these derivatives through room temperature amidation with primary amines (Bhaskaran, Nayak, & Babu, 2021).

Pharmacological Research

In pharmacological research, the compound has been utilized in the synthesis of novel structures with potential therapeutic applications. For example, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, combining two biologically active heterocyclic cores, were synthesized and shown to exhibit significant antitumor properties. These compounds, designed via molecular hybridization, demonstrated remarkable antiproliferative activities against human cancer cell lines, with some compounds outperforming standard treatments (Wu et al., 2017).

Material Science

In the field of material science, Benzo[d][1,3]dioxol-4-amine hydrochloride derivatives have been explored for their electrochromic properties, particularly in conducting polymers. Research into the influence of hydrogen bonding on the electrochromic properties of such polymers underlines the compound's relevance in developing new materials with specific optical properties (Akpinar, Nurioglu, & Toppare, 2012).

Antimicrobial Evaluation

Additionally, the compound has been investigated in the synthesis of novel benzo[d][1,3]dioxole gathered pyrazole derivatives, which were evaluated for their antimicrobial activity. Some of these derivatives showed excellent antifungal and antibacterial activities, indicating the compound's utility in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers Several papers have been published on Benzo[d][1,3]dioxol-4-amine. For instance, one paper discusses the synthesis and antitumor evaluation of certain compounds that include Benzo[d][1,3]dioxol-4-amine . Another paper discusses the design, synthesis, and action mechanism of a compound that includes Benzo[d][1,3]dioxol-4-amine .

properties

IUPAC Name

1,3-benzodioxol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAASZBYAYVVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-4-amine hydrochloride

CAS RN

1461707-76-5
Record name 2H-1,3-benzodioxol-4-amine hydrochloride
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